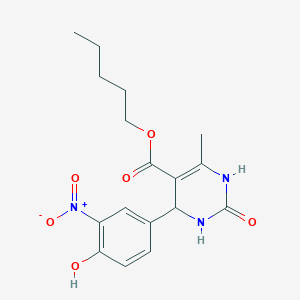

Pentyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Pentyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic tetrahydropyrimidine carboxylate derivative characterized by a pentyl ester group and a 4-hydroxy-3-nitrophenyl substituent at the 4-position of the pyrimidine core. This compound belongs to a broader class of dihydropyrimidinones (DHPMs), which are renowned for their diverse pharmacological activities, including enzyme inhibition (e.g., thymidine phosphorylase) and antitumor properties . The structural uniqueness of this compound lies in its 4-hydroxy-3-nitrophenyl moiety, which combines electron-withdrawing (-NO₂) and electron-donating (-OH) groups, and the pentyl ester chain, which may influence lipophilicity and bioavailability compared to shorter-chain analogs.

Properties

Molecular Formula |

C17H21N3O6 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

pentyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H21N3O6/c1-3-4-5-8-26-16(22)14-10(2)18-17(23)19-15(14)11-6-7-13(21)12(9-11)20(24)25/h6-7,9,15,21H,3-5,8H2,1-2H3,(H2,18,19,23) |

InChI Key |

JDGMCUQEQDJNSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl and hydroxy groups. The final step involves esterification to introduce the pentyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction sequences.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.

Scientific Research Applications

Pentyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Pentyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Pentyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with structurally analogous tetrahydropyrimidine carboxylates, focusing on aryl substituents , ester groups , and biological activities .

Substituent Variations on the Aryl Group

The aryl group at the 4-position of the pyrimidine ring significantly influences bioactivity. Key analogs include:

Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Substituent: 3-nitrophenyl (electron-withdrawing -NO₂ at meta position). Activity: Demonstrated potent thymidine phosphorylase (TP) inhibition (IC₅₀ = 0.42 µM) and antitumor activity in vitro .

Ethyl 4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Substituent: 4-methylphenyl (electron-donating -CH₃ at para position). Activity: Limited bioactivity data available, but methyl groups typically enhance lipophilicity without strong electronic effects . Comparison: The target compound’s -NO₂ and -OH groups may confer stronger enzyme-binding affinity than the inert methyl group.

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Substituent: 3-ethoxy-4-hydroxyphenyl (-OCH₂CH₃ and -OH). Activity: Not explicitly reported, but ethoxy groups may modulate solubility and metabolic stability . Comparison: The target compound’s nitro group may enhance electron-deficient aromatic interactions in enzyme active sites compared to ethoxy.

Ester Group Variations

The ester chain length affects lipophilicity and pharmacokinetics:

The pentyl ester in the target compound likely increases membrane permeability and prolongs systemic exposure compared to methyl or ethyl esters, though excessive chain length may reduce aqueous solubility.

Table 1. Structural and Functional Comparison of Key Analogs

Biological Activity

Pentyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by its tetrahydropyrimidine core and the presence of a nitrophenyl substituent. Its molecular formula is with a molecular weight of 305.29 g/mol. The structure can be depicted as follows:

Antitumor Activity

Research indicates that compounds similar to pentyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antitumor properties. For instance, a study evaluated various tetrahydropyrimidine derivatives against human tumor cell lines such as HepG2 and NCI-H661. Among these derivatives, certain compounds demonstrated potent cytotoxicity, suggesting that structural modifications can enhance biological activity against cancer cells .

The proposed mechanism for the antitumor activity involves the inhibition of key enzymes involved in cancer cell proliferation. Notably, some studies have indicated that these compounds may act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. The inhibition leads to increased DNA damage and apoptosis in cancer cells .

Antimicrobial Activity

In addition to antitumor effects, pentyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives have shown promising antimicrobial properties. Research has demonstrated that certain analogs possess broad-spectrum antibacterial activity at minimal inhibitory concentrations (MIC) as low as 15.62 µg/mL against various bacterial strains .

Data Summary

| Activity | Tested Cell Lines/Organisms | IC50/MIC Values | References |

|---|---|---|---|

| Antitumor | HepG2, NCI-H661 | Varies (potent) | |

| Antimicrobial | Various bacterial strains | 15.62 µg/mL |

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo. In one study involving mice models treated with pentyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.